2-(4-Bromofenil)-N-metoxi-N-metilacetámida

Descripción general

Descripción

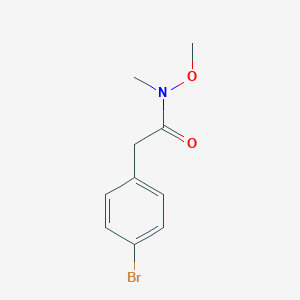

2-(4-Bromophenyl)-N-methoxy-N-methylacetamide (2-BPMA) is an organic compound belonging to the class of amides. It is an important chemical intermediate used in the synthesis of various organic compounds, particularly those with pharmaceutical and agrochemical applications. It is a white crystalline solid with a molecular weight of 294.2 g/mol and a melting point of 62-64 °C. 2-BPMA is widely used in the synthesis of a variety of organic compounds, including drugs, agrochemicals, and fragrances.

Aplicaciones Científicas De Investigación

Desarrollo de agentes antimicrobianos

2-(4-Bromofenil)-N-metoxi-N-metilacetámida: los derivados se han estudiado por su potencial como agentes antimicrobianos. Estos compuestos han mostrado una actividad prometedora contra especies bacterianas (grampositivas y gramnegativas) y fúngicas. Las estructuras moleculares de los derivados, confirmadas por propiedades fisicoquímicas y datos espectroanalíticos, sugieren que podrían utilizarse para tratar infecciones microbianas con nuevos modos de acción, abordando el problema de la resistencia microbiana .

Actividad anticancerígena

La investigación ha indicado que ciertos derivados de This compound exhiben propiedades antiproliferativas significativas, particularmente contra las líneas celulares de adenocarcinoma de mama humano positivas para el receptor de estrógeno (MCF7). Esto sugiere una posible aplicación en el desarrollo de agentes quimioterapéuticos para el tratamiento del cáncer, especialmente el cáncer de mama .

Estudios de acoplamiento molecular

Se han realizado estudios de acoplamiento molecular de derivados de This compound para comprender sus modos de unión con los receptores. Estos estudios son cruciales para el diseño racional de fármacos, ya que ayudan a predecir la eficacia de estos compuestos como compuestos líderes en el desarrollo de fármacos .

Investigación farmacológica

Las actividades farmacológicas de los derivados de This compound se están explorando para combatir la resistencia a los medicamentos en patógenos y células cancerosas. Esta investigación es vital para el descubrimiento y desarrollo de nuevas moléculas que puedan servir como agentes quimioterapéuticos eficaces y selectivos .

Análisis del perfil ADME

Las propiedades de absorción, distribución, metabolismo y excreción (ADME) de los derivados de This compound se han estudiado mediante acoplamiento molecular. Comprender el perfil ADME es esencial para predecir la seguridad y la eficacia de estos compuestos como posibles fármacos .

Síntesis de compuestos heterocíclicos

This compound: forma parte de una clase más amplia de compuestos heterocíclicos que son de especial interés debido a sus átomos de azufre y nitrógeno. Estos compuestos se sintetizan para diversas propiedades medicinales, incluidas las actividades antiinflamatoria, antibacteriana, antifúngica, antituberculosa y antitumoral .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrazoline derivatives, have been shown to interact with acetylcholinesterase (ache) in the cholinergic nervous system . AchE is a principal enzyme that hydrolyzes acetylcholine, a neurotransmitter, and plays a crucial role in nerve impulse transmission .

Mode of Action

Based on the structural similarity to other compounds, it may interact with its targets, such as ache, leading to changes in their normal function . This interaction could potentially affect the normal transmission of nerve impulses, leading to behavioral changes .

Biochemical Pathways

Compounds with similar structures have been shown to affect the cholinergic nervous system by interacting with ache . This interaction could potentially disrupt the normal functioning of this system, leading to various downstream effects.

Result of Action

Based on the known effects of similar compounds, it could potentially lead to changes in nerve impulse transmission due to its interaction with ache . This could result in behavioral changes and potentially affect the survival of organisms .

Análisis Bioquímico

Biochemical Properties

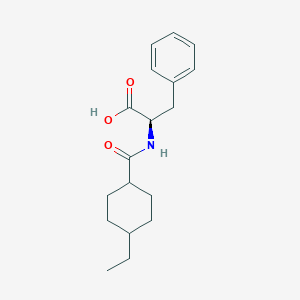

2-(4-Bromophenyl)-N-methoxy-N-methylacetamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to interact with various enzymes, including acetylcholinesterase and cytochrome P450 enzymes. The interaction with acetylcholinesterase involves the inhibition of the enzyme’s activity, which can lead to alterations in neurotransmitter levels and subsequent effects on neural signaling pathways. Additionally, 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide has been shown to modulate the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds .

Cellular Effects

The effects of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide on cellular processes are diverse and multifaceted. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in cell proliferation and apoptosis. Furthermore, 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance and overall cell health .

Molecular Mechanism

At the molecular level, 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific enzyme active sites, leading to either inhibition or activation of the enzyme’s function. For instance, the binding of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide to acetylcholinesterase results in the inhibition of the enzyme’s activity, thereby affecting neurotransmitter breakdown and neural signaling. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products. Long-term studies have indicated that 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects. At higher doses, 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide can induce toxic effects, including hepatotoxicity and neurotoxicity. These effects are dose-dependent and highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

2-(4-Bromophenyl)-N-methoxy-N-methylacetamide is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes play a crucial role in the oxidative metabolism of the compound, leading to the formation of various metabolites. The primary metabolic pathway involves the hydroxylation of the bromophenyl group, followed by further conjugation reactions to form water-soluble metabolites that can be excreted from the body. Additionally, 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide can bind to intracellular proteins, leading to its localization in specific cellular compartments. The distribution of the compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm and mitochondria, where it can exert its biochemical effects. The targeting of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide to specific subcellular compartments is facilitated by targeting signals and post-translational modifications that direct the compound to these locations. The localization of the compound in mitochondria is particularly significant, as it can influence mitochondrial function and energy metabolism .

Propiedades

IUPAC Name |

2-(4-bromophenyl)-N-methoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-12(14-2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXYGVKKXCAIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC1=CC=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596750 | |

| Record name | 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149652-50-6 | |

| Record name | 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

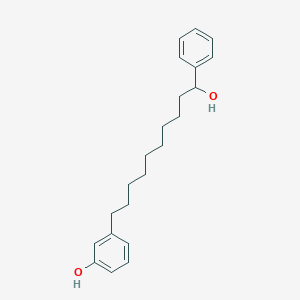

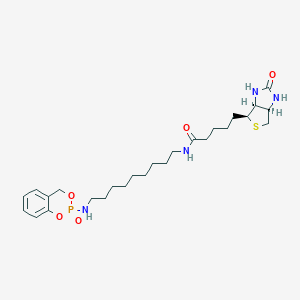

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B126426.png)

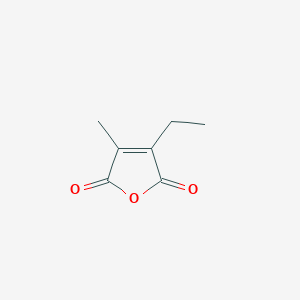

![2-[(Z)-2,3-Dichlorobenzylidene]-3-oxobutyric acid ethyl ester](/img/structure/B126437.png)

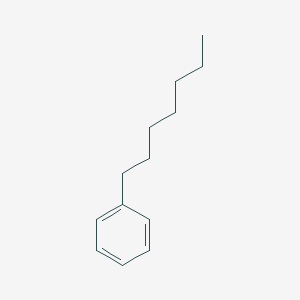

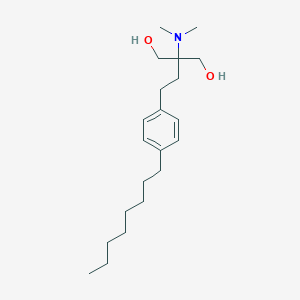

![[4-(4-Heptylphenyl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]azanium;chloride](/img/structure/B126438.png)

![(7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B126452.png)